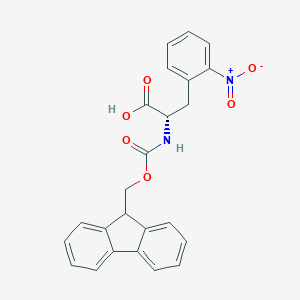

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Fmoc-L-2-Nitrophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nitro group on the phenyl ring can participate in redox reactions, influencing the overall reactivity of the compound. Fmoc-L-2-Nitrophenylalanine is also known to interact with other biomolecules, including nucleic acids and lipids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of Fmoc-L-2-Nitrophenylalanine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to changes in gene expression. Additionally, Fmoc-L-2-Nitrophenylalanine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of action of Fmoc-L-2-Nitrophenylalanine involves several key interactions at the molecular level. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. Fmoc-L-2-Nitrophenylalanine can also bind to specific proteins and nucleic acids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-2-Nitrophenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Fmoc-L-2-Nitrophenylalanine can undergo degradation, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-2-Nitrophenylalanine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular signaling pathways. At high doses, Fmoc-L-2-Nitrophenylalanine can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .

Metabolic Pathways

Fmoc-L-2-Nitrophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The nitro group can be reduced to form amines, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of Fmoc-L-2-Nitrophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-L-2-Nitrophenylalanine can interact with intracellular proteins and nucleic acids, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of Fmoc-L-2-Nitrophenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity of Fmoc-L-2-Nitrophenylalanine can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a complex organic compound with significant potential in biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl substituent. This unique structure contributes to its physicochemical properties and biological activity.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 299.29 g/mol |

| Chirality | Contains a chiral center |

| Functional Groups | Amino, carboxylic acid, nitro, aromatic |

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The Fmoc group can facilitate stable interactions with proteins, while the nitrophenyl moiety may participate in electron transfer processes or serve as a signaling molecule in metabolic pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : The presence of aromatic systems suggests potential anticancer properties through mechanisms such as DNA intercalation or inhibition of topoisomerases.

- Neuroprotective Effects : Fluorene derivatives have been associated with neuroprotective effects, likely due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antitumor Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving naphthalene derivatives have highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotection Trials : Investigations into the neuroprotective effects of fluorene-based compounds reveal their potential in preventing neuronal damage in models of neurodegenerative diseases. These studies suggest that modulation of oxidative stress pathways may be a critical mechanism .

- Anti-inflammatory Research : Recent studies have focused on the anti-inflammatory properties of related compounds, showing significant reductions in pro-inflammatory cytokines in cell culture models. This suggests that this compound could play a role in developing therapies for chronic inflammatory conditions .

科学的研究の応用

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptide chains without unwanted side reactions. This method is crucial for producing therapeutic peptides that require high purity and specific sequences.

Drug Development

The compound has been investigated for its potential use in drug development, particularly as a building block for bioactive peptides. Its structural characteristics can enhance the pharmacological properties of peptides, such as stability and bioavailability. For instance, studies have shown that incorporating such fluorinated amino acids can improve membrane permeability and cellular uptake of therapeutic agents .

Biochemical Studies

Research involving this compound often focuses on understanding protein interactions and enzymatic processes. The introduction of nitrophenyl groups can serve as probes in biochemical assays to study enzyme kinetics and binding affinities. Such studies are critical for elucidating mechanisms of action for various biological targets .

Case Studies

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943325 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-30-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。